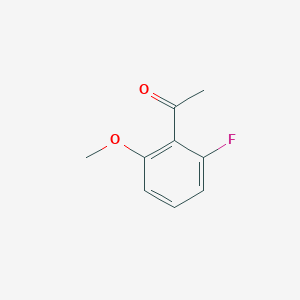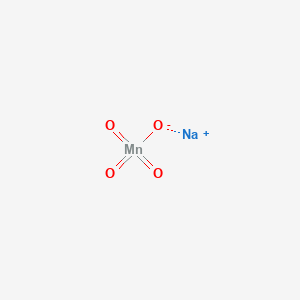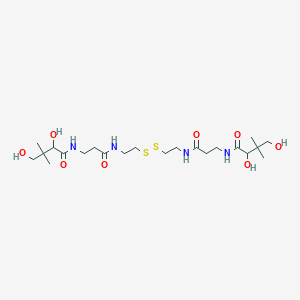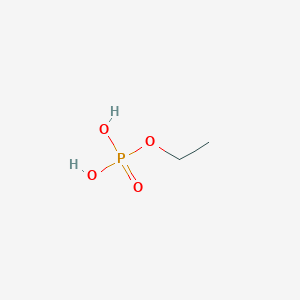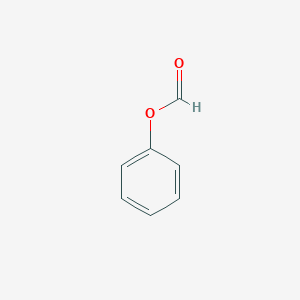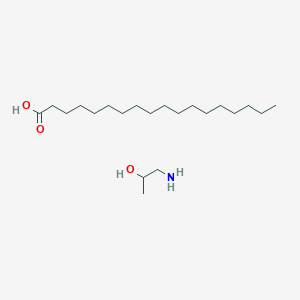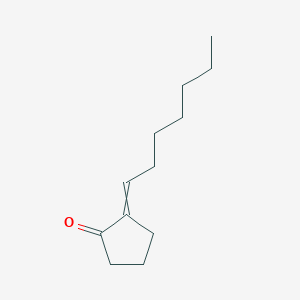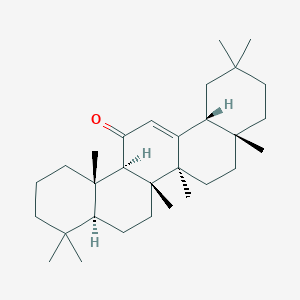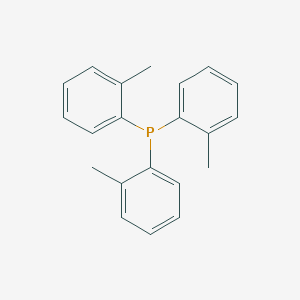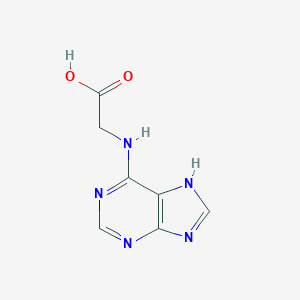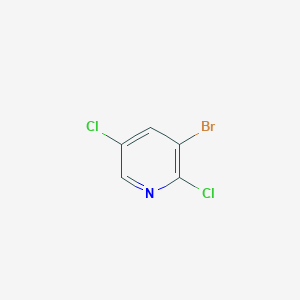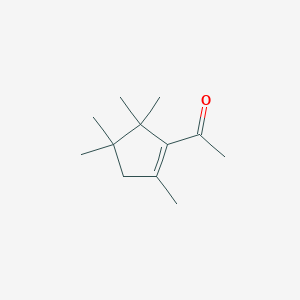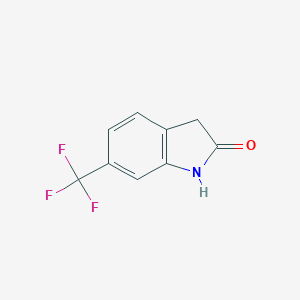
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 involves its ability to modulate various signaling pathways in cells. For example, in cancer cells, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In diabetic cells, it regulates glucose metabolism by activating AMPK and inhibiting GSK3β. Inflammatory responses are suppressed by inhibiting the NF-κB signaling pathway.
Biochemische Und Physiologische Effekte
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, aldose reductase, and COX-2. Additionally, it has been found to regulate the expression of various proteins involved in cell cycle regulation, apoptosis, and inflammation. Physiologically, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, its diverse range of potential applications makes it a useful tool for studying various diseases. However, one limitation is that the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1. One area of interest is the development of more efficient synthesis methods to increase the yield of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, further research is needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione in humans.
Synthesemethoden
Compound 1 can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 4-methylphenylacetic acid, followed by the reduction of the resulting (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione and subsequent oxidation. The final product is then isolated through column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Research has shown that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have anti-diabetic effects by regulating glucose metabolism and insulin signaling pathways. Furthermore, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
139266-58-3 |
|---|---|
Produktname |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione |
Molekularformel |
C19H15BrO4 |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
(1Z,5Z)-1-(4-bromophenyl)-1,6-dihydroxy-6-(4-methylphenyl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C19H15BrO4/c1-12-2-4-13(5-3-12)16(21)10-18(23)19(24)11-17(22)14-6-8-15(20)9-7-14/h2-11,21-22H,1H3/b16-10-,17-11- |
InChI-Schlüssel |
HDNJOIHPXMXFKE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O)/O |
SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
Synonyme |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene -1,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



